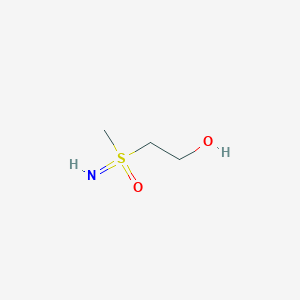
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis of Antimalarial Drugs
Chemoselective acetylation of amino groups in compounds similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has been explored for synthesizing intermediates in antimalarial drugs. The process utilizes immobilized lipase as a catalyst, demonstrating the potential for creating biologically active molecules through enzymatic methods. This approach emphasizes the relevance of such compounds in drug synthesis, particularly in developing treatments for diseases like malaria (Magadum & Yadav, 2018).
Anion Coordination and Structural Analysis
Research on amide derivatives with similar structures has shown interesting results in anion coordination and spatial orientation, highlighting the compound's potential in material science and coordination chemistry. These studies reveal how subtle changes in molecular structure can significantly impact the molecule's interaction with anions and its overall geometry, providing insights into designing new materials with specific properties (Kalita & Baruah, 2010).
Environmental and Herbicide Research
The metabolism of chloroacetamide herbicides has been studied to understand their environmental impact and mechanisms of action. These studies provide a framework for assessing the environmental fate of similar compounds and their potential toxicological implications. The research underscores the importance of understanding the biotransformation processes of chemical compounds introduced into the environment, with implications for designing more environmentally friendly herbicides (Coleman et al., 2000).
Advanced Material Synthesis
The synthesis and characterization of novel compounds through interactions with silanes have been explored, indicating potential applications in material science. This research highlights the versatility of compounds with amide functionalities in forming heterocyclic structures, which could have implications in developing new materials with unique properties (Lazareva et al., 2017).
Anticancer Drug Synthesis and Evaluation
Compounds with similar structural features have been synthesized and evaluated for their anticancer properties. This area of research demonstrates the potential therapeutic applications of such compounds, emphasizing the importance of structural analysis and molecular docking in drug design and development. The findings suggest the potential of these compounds in targeting specific receptors or biological pathways associated with cancer (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14-6-2-3-7-15(14)23-12-18(21)20-13-19(22,16-8-4-10-24-16)17-9-5-11-25-17/h2-11,22H,12-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICYNFLULYZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)


![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)


![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)


